molecular formula C12H21NO5 B13461390 1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate

1-Tert-butyl 4-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate

Cat. No.: B13461390
M. Wt: 259.30 g/mol
InChI Key: DTPFOIPDRJJYID-BDAKNGLRSA-N
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Description

rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate: is a compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents on the piperidine ring. Examples include:

  • 1-tert-butyl 4-methyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate
  • 1-tert-butyl 4-methyl (3R,4S)-3-hydroxypiperidine-1,4-dicarboxylate

Uniqueness

rac-1-tert-butyl 4-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of both tert-butyl and methyl groups also contributes to its distinct properties compared to other piperidine derivatives.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

DTPFOIPDRJJYID-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)OC

Origin of Product

United States

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